molecular formula C17H17ClF3NO B2465507 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797740-31-8

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2465507
CAS No.: 1797740-31-8
M. Wt: 343.77
InChI Key: NKMXVDXNVFVETF-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C17H17ClF3NO and its molecular weight is 343.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one are essential for understanding their potential applications in scientific research. For instance, the synthesis and crystal structure of a closely related compound were detailed, highlighting the significance of intermolecular hydrogen bonds and weak intermolecular interactions in stabilizing the compound's structure (Wu et al., 2015).

Stereoselective Synthesis

Stereoselective synthesis plays a critical role in the development of pharmacologically active metabolites. A methodology for the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the intricate steps required to achieve specific stereochemistry, underlines the importance of such processes in drug development and the potential of compounds like this compound in medicinal chemistry (Chen et al., 2010).

Analgesic Activity

Research on azabicycloalkanes, which share structural similarities with the compound , has demonstrated the potential for analgesic and narcotic antagonist activities. These findings suggest avenues for the development of new therapeutic agents based on the structural framework of this compound (Takeda et al., 1977).

Intramolecular Reactions for Novel Compounds

The ability to synthesize novel compounds through intramolecular reactions, such as Michael-type additions to form azabicyclooctenes, opens up possibilities for the creation of substances with unique biological activities. This methodological approach can be applied to derivatives of this compound for the exploration of new therapeutic agents (Gregory et al., 1985).

Muscarinic Receptor Binding

The investigation into compounds capable of selectively binding to the muscarinic acetylcholinergic receptor underscores the potential of structurally related azabicyclooctanes in the development of diagnostic and therapeutic tools for neurological disorders. Such research highlights the versatility of this compound derivatives in targeting specific receptor subtypes (McPherson et al., 1995).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound’s structure suggests that it may interact with receptors or enzymes involved in the neurotransmission process .

Mode of Action

It is hypothesized that the compound may bind to its target, altering its conformation and modulating its activity . This could lead to changes in the transmission of signals within the cell, affecting cellular function .

Biochemical Pathways

The compound is likely to affect biochemical pathways related to its target. For instance, if the target is a neurotransmitter receptor, the compound could influence the signaling pathways associated with that neurotransmitter . The downstream effects could include changes in gene expression, protein synthesis, or cellular metabolism .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular function to alterations in the behavior of an organism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, certain conditions may enhance or inhibit the compound’s interaction with its target, or affect its stability and solubility .

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3NO/c18-15-8-4-11(10-14(15)17(19,20)21)5-9-16(23)22-12-2-1-3-13(22)7-6-12/h1-2,4,8,10,12-13H,3,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMXVDXNVFVETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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